molecular formula C24H37N3O B12417898 BChE-IN-4

BChE-IN-4

Cat. No.: B12417898
M. Wt: 383.6 g/mol
InChI Key: LDOSYPMIOHKIEJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-4 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and plasma, and plays a role in the breakdown of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help increase acetylcholine levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of 3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

BChE-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

BChE-IN-4 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved include cholinergic neurotransmission, which is crucial for cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BChE-IN-4

This compound is unique in its selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific role of butyrylcholinesterase in various biological processes. Its high selectivity also reduces the risk of side effects associated with non-selective cholinesterase inhibitors .

Properties

Molecular Formula

C24H37N3O

Molecular Weight

383.6 g/mol

IUPAC Name

(2S)-2-(butylamino)-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C24H37N3O/c1-2-3-15-25-23(17-20-18-27-22-13-9-8-12-21(20)22)24(28)26-16-14-19-10-6-4-5-7-11-19/h8-9,12-13,18-19,23,25,27H,2-7,10-11,14-17H2,1H3,(H,26,28)/t23-/m0/s1

InChI Key

LDOSYPMIOHKIEJ-QHCPKHFHSA-N

Isomeric SMILES

CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3

Canonical SMILES

CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3

Origin of Product

United States

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